(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid
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Description
Synthesis Analysis
The synthesis of related compounds often involves reactions like Friedel-Crafts acylation . For instance, the synthesis of “4-bromo-4’-propylbenzophenone” was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Scientific Research Applications
Synthesis and Catalysis
The reaction of hydrazine with ortho-formylbenzoic acid, leading to the synthesis of azines, demonstrates a pathway where compounds structurally related to (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid are used in the development of highly active, regioselective, and enantioselective catalysts. These catalysts, applied in Rh-catalyzed enantioselective hydroformylation, show high activities and selectivities across various substrates, underlining the potential of such compounds in fine chemical synthesis (Clark et al., 2005).
Antimicrobial and Antifungal Activities
Compounds synthesized from reactions involving hydrazines, such as the synthesis of novel hydrazone derivatives, have been explored for their antimicrobial and antifungal properties. These derivatives exhibit significant activities, highlighting the potential use of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid-related compounds in developing new antibacterial and antifungal agents (Ghorab & Hamide, 1995).
Antioxidant and Antimutagenic Properties
Hydrazone derivatives derived from reactions involving compounds like (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid have been shown to possess significant antioxidative and antimutagenic activities. These findings suggest a promising avenue for the development of new therapeutic agents aimed at combating oxidative stress and mutation-related diseases (Giziroğlu et al., 2015).
Polymer Synthesis and Applications
The chemical properties of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid-related compounds facilitate the synthesis of novel monomers, which are subsequently used to produce high-performance thermosets. These materials exhibit superior thermal and mechanical properties, making them suitable for various industrial applications (Agag & Takeichi, 2003).
Development of Antihypertensive Agents
The structural framework of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid and its derivatives has been utilized in synthesizing potential antihypertensive agents. These synthesized compounds have shown promising α-blocking activity, indicating the potential for therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTJPPNJOYUMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid |
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